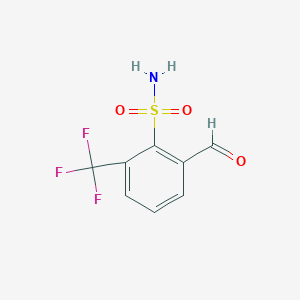
2-Formyl-6-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6F3NO3S It is characterized by the presence of a formyl group (–CHO) and a trifluoromethyl group (–CF3) attached to a benzene ring, along with a sulfonamide group (–SO2NH2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring followed by the sulfonamide group. One common method involves the formylation of 2-(trifluoromethyl)benzenesulfonamide using a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Formyl-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxy-6-(trifluoromethyl)benzenesulfonamide.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
2-Formyl-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl and sulfonamide groups.
作用机制
The mechanism of action of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide is largely dependent on its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-(Trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, affecting the compound’s reactivity and interaction with biological targets.
2-Formylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the formyl, trifluoromethyl, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H6F3NO3S |
|---|---|
分子量 |
253.20 g/mol |
IUPAC 名称 |
2-formyl-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)6-3-1-2-5(4-13)7(6)16(12,14)15/h1-4H,(H2,12,14,15) |
InChI 键 |
OKRAREJODLPIMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)S(=O)(=O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


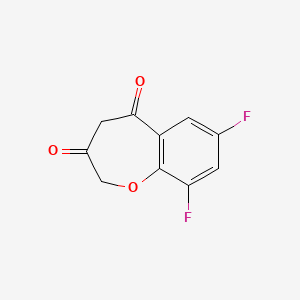
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
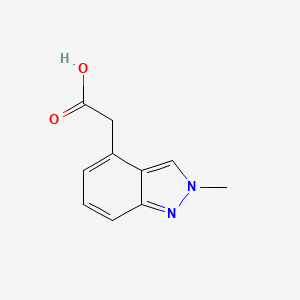
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
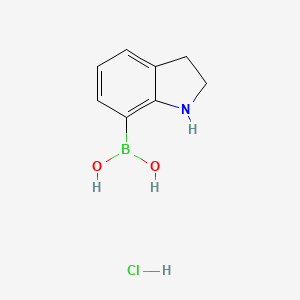
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
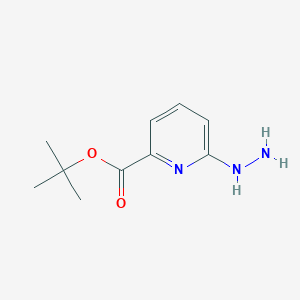
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
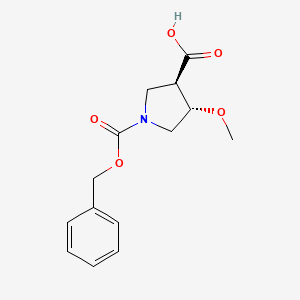
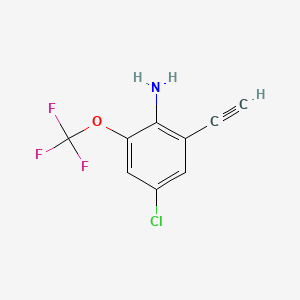
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
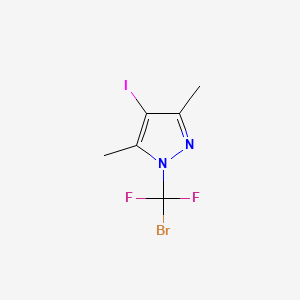
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
